Sub-Nanomolar Potency Advantage Over First-Generation Inhibitors
CF53 achieves a sub-nanomolar inhibition constant (Ki) for the BRD4 BD1 domain, a value less than 1 nM [1]. This is in stark contrast to the archetypal BET inhibitor (+)-JQ1, which exhibits a Kd of 50 nM for BRD4 BD1 [2]. This represents at least a 50-fold improvement in binding affinity, which is quantifiable and directly translates to lower effective concentrations in cellular assays.
Supports higher target occupancy at lower test concentrations.
In vitro recombinant protein binding assay.
| Evidence Dimension | Binding Affinity (BRD4 BD1) |
|---|---|
| Target Compound Data | Ki < 1 nM |
| Comparator Or Baseline | (+)-JQ1: Kd = 50 nM |
| Quantified Difference | ≥50-fold more potent |
| Conditions | In vitro binding assay / recombinant protein |
Why This Matters
This differential potency justifies the procurement of CF53 over JQ1 when high target occupancy is required at lower, potentially less toxic, compound concentrations in cellular models.
- [1] Zhao Y, et al. Structure-Based Discovery of CF53 as a Potent and Orally Bioavailable Bromodomain and Extra-Terminal (BET) Bromodomain Inhibitor. J Med Chem. 2018 Jul 26;61(14):6110-6120. doi: 10.1021/acs.jmedchem.8b00483. View Source
- [2] Filippakopoulos P, et al. Selective inhibition of BET bromodomains. Nature. 2010 Dec 23;468(7327):1067-73. doi: 10.1038/nature09504. View Source
